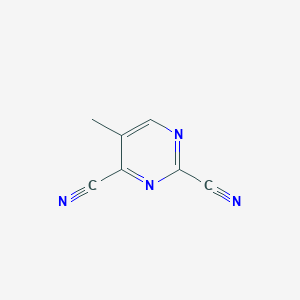

5-Methylpyrimidine-2,4-dicarbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

75928-83-5 |

|---|---|

Molecular Formula |

C7H4N4 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

5-methylpyrimidine-2,4-dicarbonitrile |

InChI |

InChI=1S/C7H4N4/c1-5-4-10-7(3-9)11-6(5)2-8/h4H,1H3 |

InChI Key |

RRKTZLVWOGSSBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C#N)C#N |

Origin of Product |

United States |

Significance of Pyrimidine Derivatives in Contemporary Organic Chemistry

The pyrimidine (B1678525) ring system is one of the most important heterocyclic scaffolds in science. acs.org As a fundamental component of nucleic acids—namely cytosine, thymine, and uracil—pyrimidines are indispensable to life. taylorfrancis.comyoutube.com This biological prevalence is a primary reason for their extensive investigation and application in medicinal chemistry. acs.org Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. nih.gov

The structural versatility of the pyrimidine core allows for extensive chemical modification, enabling chemists to explore vast regions of chemical space and develop molecules with tailored properties. nih.govscienceopen.com This has led to the creation of novel molecular frameworks designed to interact with a wide range of biological targets, such as enzymes and receptors. acs.org By functionalizing the pyrimidine ring, researchers can fine-tune a compound's electronic, steric, and pharmacokinetic profiles, making pyrimidines a privileged scaffold in modern drug discovery programs. scienceopen.comnih.gov

The Role of Dinitrile Functionalities in Activating Heterocyclic Systems

Nitrile, or cyano, groups are powerful electron-withdrawing substituents that significantly influence the chemical reactivity of the rings to which they are attached. nih.govboyer-research.com When two such groups are present on a heterocyclic system, as in 5-Methylpyrimidine-2,4-dicarbonitrile, this effect is amplified. The diazine nature of the pyrimidine (B1678525) ring is already electron-poor, and the addition of two nitrile groups further decreases its electron density. taylorfrancis.comboyer-research.com

This pronounced electron-deficient character "activates" the pyrimidine ring, making it highly susceptible to nucleophilic addition and substitution reactions. taylorfrancis.comnih.gov Furthermore, the nitrile group is a versatile synthetic handle. It can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, or it can participate in cyclization reactions to form fused heterocyclic systems. clockss.org The presence of two nitrile groups therefore offers multiple reaction sites, making dinitrile-substituted heterocycles valuable and highly reactive intermediates for the synthesis of complex molecular architectures. nih.govnih.gov

Contextualizing 5 Methylpyrimidine 2,4 Dicarbonitrile Within Pyrimidine Chemical Space

Established Strategies for Pyrimidine Ring Formation

The foundational step in the synthesis of this compound and its analogs is the construction of the pyrimidine ring. Chemists have developed a robust toolkit of reactions to achieve this, broadly categorized into condensation reactions, intramolecular cyclizations, and multicomponent protocols.

N-C-N Fragment Condensation Reactions

A prevalent and classical method for pyrimidine synthesis involves the condensation of a molecule containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine, with a three-carbon dielectrophilic component. bu.edu.eg For the synthesis of dinitrile-substituted pyrimidines, a common strategy is the reaction of amidines with malononitrile (B47326) derivatives. This approach assembles the pyrimidine core by forming two new carbon-nitrogen bonds. While a specific example for the direct synthesis of this compound via this method is not extensively detailed in readily available literature, the general principle is well-established for creating a wide array of substituted pyrimidines. researchgate.net The reaction of acetamidine (B91507) with a suitably substituted malononitrile derivative would theoretically provide a direct route to the target molecule.

A general procedure for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, showcasing the versatility of condensation strategies. organic-chemistry.org

Intramolecular Cyclization Approaches

Intramolecular cyclization offers another powerful strategy for the formation of the pyrimidine ring. These reactions typically involve a precursor molecule that already contains all the necessary atoms for the ring, which then undergoes a ring-closing reaction, often promoted by heat or a catalyst.

One notable example in a related heterocyclic system is the thermally induced intramolecular Diels-Alder reaction of 4-pyridazinecarbonitriles bearing alkyne side chains. mdpi.comresearchgate.net This inverse-electron-demand Diels-Alder reaction leads to the formation of fused benzonitriles. mdpi.comresearchgate.net While this example pertains to pyridazines, the underlying principle of an intramolecular [4+2] cycloaddition can be conceptually applied to the synthesis of pyrimidine systems from appropriately designed acyclic precursors.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained significant traction in modern organic synthesis for their efficiency and atom economy. figshare.comorganic-chemistry.orgnih.gov Several MCRs have been developed for the synthesis of pyrimidine derivatives.

For instance, a three-component reaction involving malononitrile, various aldehydes, and urea or thiourea (B124793) can be employed to generate pyrimidine derivatives. eurekaselect.com Another innovative and sustainable approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. figshare.comorganic-chemistry.orgnih.gov This method proceeds through a sequence of condensation and dehydrogenation steps to afford highly substituted pyrimidines. figshare.comorganic-chemistry.orgnih.gov A pseudo-five-component reaction of aromatic aldehydes and malononitrile has also been developed for the synthesis of dicyanoanilines, which can serve as precursors for fused pyrimidine systems. researchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently reported, the adaptability of these methods suggests that a judicious choice of starting materials could lead to the target compound or a close structural analog.

Introduction and Functionalization of Nitrile Groups on the Pyrimidine Core

Once the pyrimidine ring is formed, or concurrently with its formation, the introduction of the nitrile groups at the 2- and 4-positions is a critical step. This can be accomplished through direct cyanation of a pre-existing pyrimidine ring or by the chemical transformation of other functional groups into nitriles.

Direct Cyanation Reactions

Direct cyanation involves the introduction of a cyano group onto the pyrimidine ring through the substitution of a hydrogen atom or a suitable leaving group.

C-H Cyanation: Direct C-H cyanation of aromatic and heteroaromatic compounds is an attractive and increasingly explored synthetic strategy. nih.govmdpi.com Photoredox catalysis using an acridinium (B8443388) photooxidant has been shown to facilitate the direct C-H cyanation of a variety of arenes and heterocycles under mild conditions. nih.gov While specific examples for the direct C-H cyanation of 5-methylpyrimidine (B16526) are not extensively documented, these modern methods hold promise for future applications in pyrimidine chemistry.

Cyanation of Halopyrimidines: A more established method for introducing nitrile groups onto a pyrimidine ring is through the nucleophilic substitution of halide leaving groups. The classical Rosenmund-von Braun reaction, which uses copper(I) cyanide, and palladium-catalyzed cyanation reactions are widely employed for the conversion of aryl and heteroaryl halides to their corresponding nitriles. wikipedia.org For instance, 2,4-dichloropyrimidines are valuable precursors, where the chlorine atoms can be sequentially or simultaneously substituted by cyanide ions. The reactivity of the 2- and 4-positions can be influenced by the substituent at the 5-position. nih.gov

Transformation of Precursor Functional Groups to Nitriles

An alternative to direct cyanation is the conversion of other functional groups, already present on the pyrimidine ring, into nitriles. This two-step approach involves first synthesizing a pyrimidine with precursor functionalities at the 2- and 4-positions, followed by their conversion to the desired nitrile groups.

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry offers a range of techniques to drive reactions toward higher yields and shorter reaction times. For the synthesis of this compound and related compounds, acid catalysis, solvent choice, microwave irradiation, and ultrasound energy have proven to be effective tools.

Acid Catalysis and Solvent Effects

Acid catalysis plays a crucial role in the cyclization reactions that form the pyrimidine ring. Brønsted or Lewis acids can be employed to activate the substrates and facilitate the key bond-forming steps. For instance, the condensation of an aldehyde, malononitrile, and a urea or thiourea derivative to form a pyrimidine-5-carbonitrile can be significantly accelerated in the presence of an acid catalyst. nih.gov

The following table summarizes the effect of different solvents on the yield of a generic pyrimidine-5-carbonitrile synthesis, highlighting the importance of solvent screening in optimizing reaction conditions.

| Solvent | Yield (%) | Reference |

| Ethanol | Moderate | lew.ro |

| Methanol | Moderate to Good | lew.ro |

| Acetonitrile | Good | researchgate.net |

| N,N-Dimethylformamide (DMF) | High | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | High | researchgate.net |

| Water | Varies | sigmaaldrich.com |

| Solvent-free | Good to Excellent | sigmaaldrich.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.netscispace.com The use of microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in higher product yields and cleaner reaction profiles. jocpr.comchemrxiv.org In the synthesis of pyrimidine derivatives, microwave heating has been successfully employed to drive multicomponent reactions to completion in a fraction of the time required by conventional heating methods. scispace.comjocpr.com

A comparative study on the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives demonstrated a dramatic decrease in reaction time from minutes to seconds with improved yields under microwave irradiation in a solvent-free medium using alumina (B75360) as a solid support. researchgate.net

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrimidine Derivative

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 8 hours | 75 | jocpr.com |

| Microwave Irradiation | 20 minutes | 92 | jocpr.com |

Ultrasound-Mediated Synthesis

Ultrasound-mediated synthesis, also known as sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. rochester.eduresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidines. nih.govnih.gov

Ultrasound irradiation has been shown to promote the synthesis of pyrimidine derivatives with advantages such as shorter reaction times, milder conditions, and often higher yields compared to conventional methods. nih.govnih.gov A review on the ultrasound-assisted synthesis of pyrimidines highlights its effectiveness in various reaction types, including multicomponent reactions and cyclocondensations. nih.gov

Strategic Purification and Isolation of Pyrimidine Dinitriles

The purification and isolation of the target pyrimidine dinitriles from the reaction mixture are critical steps to obtain a compound of high purity. The choice of purification method depends on the physical and chemical properties of the product and the impurities present.

Common purification techniques for pyrimidine derivatives include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor. mt.com The choice of solvent is crucial for successful recrystallization. rochester.edureddit.com Common solvents for the recrystallization of pyrimidine derivatives include ethanol, methanol, ethyl acetate (B1210297), and mixtures of solvents like hexane (B92381)/ethyl acetate. lew.rorochester.edu

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. chromatographytoday.com For pyrimidine dinitriles, silica (B1680970) gel is a commonly used stationary phase, and a mixture of solvents like hexane and ethyl acetate is often used as the mobile phase. sielc.com This method is particularly useful for separating the desired product from closely related impurities or unreacted starting materials. chromatographytoday.comsielc.com

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and for identifying the components in a mixture. scilit.com It can also be used to determine the appropriate solvent system for column chromatography.

The purity of the final product is typically confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry). chemicalbook.comnih.gov

Advanced Spectroscopic Characterization of 5 Methylpyrimidine 2,4 Dicarbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and chemical environment of nuclei within a molecule. For 5-Methylpyrimidine-2,4-dicarbonitrile, a combination of ¹H, ¹³C, and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying two distinct singlet signals. The proton at position 6 of the pyrimidine (B1678525) ring (H-6) would appear as a sharp singlet due to the absence of adjacent protons for spin-spin coupling. Its chemical shift is anticipated to be significantly downfield, likely in the range of δ 8.5-9.5 ppm. This pronounced downfield shift is attributed to the deshielding effect of the aromatic pyrimidine ring and the strong electron-withdrawing nature of the two nitrile groups at positions 2 and 4.

The second signal corresponds to the three protons of the methyl group at position 5 (-CH₃). This signal would also appear as a singlet, with an expected chemical shift in the region of δ 2.5-3.0 ppm. The electron-deficient nature of the pyrimidine ring influences its position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 8.5 - 9.5 | Singlet (s) |

| 5-CH₃ | 2.5 - 3.0 | Singlet (s) |

Note: Predicted values are based on the analysis of related pyrimidine structures and substituent effects.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, six distinct signals are expected. The two nitrile carbons (-C≡N) at positions 2 and 4 would resonate in the characteristic range for cyano groups, typically between δ 110-120 ppm. The quaternary carbons of the pyrimidine ring, C-2, C-4, and C-5, would exhibit signals influenced by their substituents. C-2 and C-4, being attached to the electronegative nitrile groups, would be found downfield. The methyl-substituted C-5 would appear at a more shielded position compared to C-2 and C-4. The protonated carbon, C-6, is expected to resonate at a significantly downfield position, often above δ 150 ppm, a characteristic feature for carbons in electron-poor nitrogen heterocycles. The carbon of the methyl group (-CH₃) would produce a signal in the upfield region, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 5-CH₃ | 15 - 25 |

| 2-CN | 110 - 120 |

| 4-CN | 110 - 120 |

| C-5 | 115 - 125 |

| C-2 | 140 - 150 |

| C-4 | 145 - 155 |

| C-6 | 155 - 165 |

Note: Predicted values are based on the analysis of related pyrimidine-carbonitrile structures.

To confirm the assignments made from 1D NMR spectra and to establish definitive connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show no cross-peaks for this compound, confirming the absence of ¹H-¹H spin-spin coupling between the H-6 and methyl protons, consistent with their singlet nature.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak connecting the H-6 proton signal to the C-6 carbon signal and another cross-peak linking the methyl proton signal to the methyl carbon signal, confirming their direct attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for establishing long-range (2-3 bond) correlations. For this molecule, HMBC would be critical for assigning the quaternary carbons. Key expected correlations include:

A cross-peak between the H-6 proton and the C-4 and C-5 carbons.

A cross-peak between the methyl protons and the C-4, C-5, and C-6 carbons.

A correlation between H-6 and the carbon of the nitrile group at C-4 (³JCH coupling).

These 2D experiments collectively provide an unambiguous structural confirmation of this compound.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band corresponding to the C≡N (nitrile) stretching vibration. mdpi.com This band is typically observed in the 2220-2260 cm⁻¹ region. mdpi.com The presence of two nitrile groups might lead to a slightly broadened or a split peak in this region.

Other significant absorptions would include:

C-H Stretching: Aromatic C-H stretching from the H-6 proton is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring will exhibit a series of complex stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl group (asymmetric and symmetric) would be visible around 1450 cm⁻¹ and 1380 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| C=N / C=C (Ring) | Stretch | 1400 - 1600 | Medium to Strong |

| -CH₃ | Bend | ~1450, ~1380 | Medium |

Note: These are typical ranges and the exact positions can vary.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound upon ionization. For this compound (C₈H₄N₄), the molecular weight is 156.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 156. This peak is likely to be prominent due to the stability of the aromatic pyrimidine ring.

The fragmentation pattern would provide further structural evidence. Plausible fragmentation pathways could include:

Loss of a hydrogen cyanide (HCN) molecule: A common fragmentation for nitrogen heterocycles, leading to a peak at m/z = 129 (M-27).

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z = 141 (M-15).

Loss of a cyano radical (•CN): This would produce a peak at m/z = 130 (M-26).

Analysis of the mass spectrum of the related 5-methylpyrimidine (B16526) shows a base peak corresponding to the molecular ion, indicating the stability of the ring system, with fragmentation occurring through the loss of HCN. nist.gov A similar stability would be expected for the dicarbonitrile derivative.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 156 | [C₈H₄N₄]⁺˙ (Molecular Ion, M⁺˙) |

| 141 | [M - CH₃]⁺ |

| 130 | [M - CN]⁺ |

| 129 | [M - HCN]⁺˙ |

Note: Relative abundances of fragments depend on ionization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are known to absorb UV radiation. The spectrum is expected to show absorptions corresponding to π → π* (pi to pi-star) and n → π* (n to pi-star) transitions.

The π → π* transitions, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals of the pyrimidine ring, are typically high-energy transitions resulting in strong absorption bands, likely below 300 nm. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital. These transitions are lower in energy and result in weaker absorption bands at longer wavelengths, potentially extending into the near-UV region. The presence of the electron-withdrawing nitrile groups and the methyl group will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of crystalline materials. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of the parent compound, 5-methylpyrimidine, and related derivatives offers significant insights into the likely solid-state conformation and packing of this molecule.

Detailed crystallographic studies have been conducted on 5-methylpyrimidine, providing a foundational understanding of the core pyrimidine ring's geometry and the influence of the methyl substituent. The crystal structure of 5-methylpyrimidine was determined at a low temperature of 107 K to minimize thermal vibrations and obtain more precise atomic positions. scispace.com

The packing of 5-methylpyrimidine molecules in the crystal is influenced by weak intermolecular interactions. In the absence of strong hydrogen bond donors or acceptors on the parent structure, the crystal packing is governed by van der Waals forces and potentially weak C-H···N interactions. The precise arrangement of molecules in the solid state is a balance between achieving the most efficient packing and satisfying these weak intermolecular forces.

For this compound, the addition of two nitrile (-C≡N) groups at the 2 and 4 positions would be expected to have a profound impact on the crystal packing. The nitrile groups are strong electron-withdrawing groups and possess a significant dipole moment. This would introduce strong dipole-dipole interactions and potential C-H···N hydrogen bonds, which would likely dominate the intermolecular forces within the crystal lattice. These interactions would lead to a more ordered and potentially denser crystal packing arrangement compared to 5-methylpyrimidine. The planarity of the pyrimidine ring would likely be maintained, with the linear nitrile groups lying in the same plane as the ring.

The study of various pyrimidine derivatives by X-ray diffraction has shown that the substitution pattern on the pyrimidine ring plays a critical role in defining the supramolecular architecture. mdpi.commdpi.com For instance, the introduction of functional groups capable of forming strong hydrogen bonds, such as amino or hydroxyl groups, leads to the formation of well-defined hydrogen-bonded networks that dictate the crystal packing. mdpi.com While the dicarbonitrile derivative lacks classical hydrogen bond donors, the nitrogen atoms of the nitrile groups are effective hydrogen bond acceptors.

Crystallographic Data for 5-Methylpyrimidine

The following table summarizes the key crystallographic data for the parent compound, 5-methylpyrimidine. scispace.com

| Parameter | Value |

| Empirical Formula | C₅H₆N₂ |

| Formula Weight | 94.12 g/mol |

| Temperature | 107 K |

| Wavelength | 0.71069 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 3.895(1) Å |

| b = 9.691(2) Å | |

| c = 12.680(2) Å | |

| β = 94.72(2)° | |

| Volume | 476.9(2) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.311 g/cm³ |

Selected Bond Lengths and Angles for 5-Methylpyrimidine

The internal geometry of the 5-methylpyrimidine molecule, as determined by X-ray crystallography, provides a baseline for understanding the structural parameters of its derivatives. scispace.com

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C2 | 1.336(2) | C6-N1-C2 | 115.6(1) |

| C2-N3 | 1.333(2) | N1-C2-N3 | 127.4(1) |

| N3-C4 | 1.336(2) | C2-N3-C4 | 115.8(1) |

| C4-C5 | 1.391(2) | N3-C4-C5 | 121.9(1) |

| C5-C6 | 1.391(2) | C4-C5-C6 | 117.2(1) |

| C6-N1 | 1.338(2) | C5-C6-N1 | 122.1(1) |

| C5-C7 (Methyl) | 1.501(2) | C4-C5-C7 | 121.5(1) |

| C6-C5-C7 | 121.3(1) |

Computational Chemistry and Quantum Mechanical Studies of 5 Methylpyrimidine 2,4 Dicarbonitrile

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a principal tool for studying pyrimidine (B1678525) derivatives, offering a balance between computational cost and accuracy. samipubco.com DFT methods are widely used to determine the structure and reactivity of molecules like 5-Methylpyrimidine-2,4-dicarbonitrile. samipubco.com

The initial step in computational analysis involves geometry optimization, a process that seeks the lowest energy arrangement of atoms in a molecule. arxiv.org For this compound, this is crucial for determining its stable three-dimensional structure. The process iteratively calculates the energy and gradients to find a stationary point on the potential energy surface. arxiv.org The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. scielo.org.mx For pyrimidine derivatives, basis sets such as 6-311G(d,p) are commonly used in these calculations to achieve reliable results. jacsdirectory.com Conformational analysis, a systematic study of the conformations of a molecule and their energies, is also performed to identify the most stable conformers.

Table 1: Selected Optimized Geometrical Parameters for a Pyrimidine Derivative (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N | 1.33 | |

| C-C | 1.39 | |

| N-C-N | 115 | |

| C-C-C | 120 |

Note: This table is illustrative. Actual values for this compound would be obtained from specific DFT calculations.

Understanding the electronic structure is fundamental to predicting the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.govirjweb.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, identifying electrophilic and nucleophilic sites. bhu.ac.in Red regions on the MEP map indicate negative electrostatic potential, corresponding to areas prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. bhu.ac.in

Natural Bond Orbital (NBO) analysis is employed to study intramolecular interactions, charge delocalization, and the nature of the chemical bonds within the molecule.

Table 2: Calculated Electronic Properties for a Pyrimidine Derivative (Example Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative. Actual values for this compound would be obtained from specific DFT calculations.

Theoretical vibrational frequencies are calculated to complement and aid in the assignment of experimental infrared (IR) and Raman spectra. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical methods. scielo.org.mx A detailed potential energy distribution (PED) analysis helps in assigning the calculated vibrational modes to specific atomic motions within the molecule. researchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Pyrimidine Derivative (Example Data)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch | 3050 | 3065 |

| C≡N stretch | 2230 | 2240 |

| C=N stretch | 1650 | 1660 |

Note: This table is illustrative. Actual values for this compound would be obtained from specific calculations and experimental data.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic transitions and excited state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. rsc.orgresearchgate.net TD-DFT calculations can predict the absorption wavelengths (λ), oscillator strengths (f), and excitation energies (E), which are crucial for interpreting UV-Vis absorption spectra. nih.gov These calculations provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions. rsc.org The study of excited states is important for understanding the photophysical properties of the molecule. nih.gov

Table 4: Calculated Excited State Properties for a Pyrimidine Derivative (Example Data)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 4.1 | 302 | 0.05 |

| S₀ → S₂ | 4.8 | 258 | 0.12 |

Note: This table is illustrative. Actual values for this compound would be obtained from specific TD-DFT calculations.

Ab Initio Electronic Structure Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Coupled Cluster)

While DFT is very popular, ab initio methods provide a different hierarchy of approaches for electronic structure calculations. The Hartree-Fock (HF) method is a fundamental ab initio method that provides a good starting point but neglects electron correlation. researchgate.net

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. wikipedia.org MP2, the second-order correction, is a common and cost-effective variant that recovers a significant portion of the correlation energy. fiveable.me Higher-order MP methods like MP3 and MP4 can offer further refinement at a higher computational cost. q-chem.com

Coupled Cluster (CC) theory is considered one of the most accurate ab initio methods for molecular systems. aps.org The CCSD (Coupled Cluster with Singles and Doubles) and CCSD(T) (CCSD with a perturbative treatment of triple excitations) methods are often referred to as the "gold standard" in quantum chemistry for their high accuracy, though they are computationally demanding. aps.org

Implicit and Explicit Solvation Models in Computational Studies

To accurately model the behavior of this compound in a solution, the effects of the solvent must be considered. Computational studies employ both implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvation models involve including a number of individual solvent molecules in the calculation along with the solute. This method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally expensive. The choice of solvation model depends on the specific properties being investigated and the desired level of accuracy.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

MD simulations treat molecules as dynamic entities, where the motions of atoms are governed by a set of classical mechanics equations. By solving these equations iteratively, a trajectory of the molecule's positions and velocities over time is generated. This trajectory provides a detailed picture of the molecule's flexibility and how it might interact with its environment, such as solvent molecules or other solutes.

Conformational Landscapes

The conformational landscape of a molecule refers to the full spectrum of three-dimensional shapes it can adopt through the rotation of its single bonds. For a molecule like this compound, key conformational degrees of freedom would include the rotation of the methyl group and any flexibility in the pyrimidine ring.

An MD simulation can map this landscape by sampling a vast number of possible conformations and their corresponding potential energies. The results can be visualized through various analyses, such as:

Dihedral Angle Distributions: Histograms of the dihedral angles of specific bonds over the course of the simulation reveal the most probable rotational states (conformers).

Potential of Mean Force (PMF): By systematically varying a specific dihedral angle and calculating the average force, a PMF profile can be constructed. The minima on this profile correspond to the most stable conformations.

These analyses help in identifying the low-energy, and therefore most populated, conformations of the molecule, which are crucial for understanding its chemical reactivity and biological activity, if any.

Intermolecular Interactions

MD simulations are also instrumental in characterizing the non-covalent interactions between molecules. For this compound, these interactions would be primarily with solvent molecules or, in a condensed phase, with other molecules of the same kind. The nitrogen atoms of the pyrimidine ring and the nitrile groups can act as hydrogen bond acceptors, while the methyl group can participate in weaker van der Waals interactions.

The simulation can provide detailed information on:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom or molecule at a certain distance from a reference atom in the simulated molecule. Peaks in the RDF can indicate the formation of stable intermolecular contacts, such as hydrogen bonds.

Interaction Energy Calculations: The strength of the interactions between the molecule and its surroundings can be quantified by calculating the electrostatic and van der Waals energies.

By analyzing the trajectory, researchers can identify the preferred sites of interaction and the geometry of the resulting molecular complexes.

Hypothetical Simulation Parameters for this compound

A typical MD simulation of this compound would involve the following steps:

System Setup: A starting 3D structure of the molecule would be placed in a simulation box, which is then filled with a chosen solvent (e.g., water).

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, would be chosen. Common force fields for organic molecules include AMBER, CHARMM, and OPLS.

Energy Minimization: The initial system is energy-minimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the target value. This allows the system to reach a stable state.

Production Run: The main simulation is run for a specific length of time (from nanoseconds to microseconds), during which the trajectory data is collected.

The analysis of the resulting trajectory would then provide the insights into the conformational preferences and intermolecular interactions as described above. While specific data tables for this compound cannot be presented without dedicated research, the established methodology of molecular dynamics simulations provides a clear path to obtaining such valuable information.

Applications of 5 Methylpyrimidine 2,4 Dicarbonitrile As a Versatile Chemical Scaffold

Utilization as a Synthetic Building Block in Heterocyclic Synthesis

The unique structural arrangement of 5-Methylpyrimidine-2,4-dicarbonitrile, featuring two nitrile groups and a methyl substituent on the pyrimidine (B1678525) core, positions it as a potentially valuable precursor in the synthesis of complex heterocyclic systems. The electron-withdrawing nature of the dinitrile groups activates the pyrimidine ring, making it susceptible to nucleophilic attack and subsequent cyclization reactions.

Precursor for Fused Pyrimidine Systems (e.g., pyrazolo[1,5-a]pyrimidines, pyrido[2,3-d]pyrimidines)

While direct synthetic routes commencing from this compound to fused pyrimidine systems such as pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines are not extensively documented in publicly available literature, the established methodologies for constructing these bicyclic heterocycles often rely on appropriately substituted pyrimidine precursors.

Pyrazolo[1,5-a]pyrimidines: The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, recognized as a purine (B94841) analogue with potential antimetabolite properties, typically involves the condensation of 3-amino-1H-pyrazoles with β-dicarbonyl compounds or their synthetic equivalents. researchgate.netnih.govresearchgate.netnih.govekb.eg For instance, the reaction of 3-amino-1H-pyrazole with enaminones in refluxing acetic acid is a common strategy to afford pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net Although not explicitly demonstrated with this compound, its dinitrile functionality could potentially be transformed into reactive intermediates suitable for cyclization with hydrazine (B178648) derivatives to form the pyrazole (B372694) ring, which could then undergo further reactions to yield the fused pyrimidine system.

Pyrido[2,3-d]pyrimidines: The pyrido[2,3-d]pyrimidine (B1209978) core is a key structural motif in numerous biologically active compounds. nih.govjocpr.com Synthetic approaches to this scaffold often start from substituted 2-aminopyridines which are then cyclized to form the pyrimidine ring, or from 4-aminopyrimidines where the pyridine (B92270) ring is subsequently constructed. jocpr.com Multicomponent reactions have also emerged as an efficient method for the synthesis of these systems. The reactivity of the nitrile groups in this compound could theoretically be harnessed for the construction of the pyridine ring through condensation reactions with active methylene (B1212753) compounds, a common strategy in the formation of pyridone systems.

Enabling Synthesis of Polyfunctionalized Organic Molecules

The dinitrile functionality of this compound serves as a versatile handle for the introduction of various functional groups, thereby enabling the synthesis of polyfunctionalized organic molecules. The nitrile groups can undergo a wide range of chemical transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and addition of nucleophiles to form imines or other nitrogen-containing heterocycles.

The presence of two nitrile groups allows for selective or sequential reactions, leading to the creation of unsymmetrically substituted pyrimidine derivatives. For example, partial hydrolysis could yield a cyanocarboxamide or cyanocarboxylic acid, which could then be subjected to further distinct chemical modifications. This stepwise functionalization is a powerful tool for building molecular complexity and accessing a diverse range of structures from a single starting material.

Contributions to Materials Science and Organic Electronics

Pyrimidine-based compounds, particularly those with electron-withdrawing nitrile groups, have garnered significant attention in the field of materials science and organic electronics. Their inherent electron-deficient nature makes them excellent candidates for use as acceptor moieties in donor-acceptor type materials.

Design and Synthesis of Donor-Acceptor Systems for Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) has emerged as a key mechanism for achieving high efficiency in organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. The design of efficient TADF emitters typically involves the combination of a strong electron donor and a strong electron acceptor, spatially separated to ensure a small singlet-triplet energy splitting (ΔEST).

Development of Components for Organic Light-Emitting Diodes (OLEDs)

The performance of OLEDs is critically dependent on the properties of the organic materials used in their various layers, including the emissive layer, host materials, and charge transport layers. The development of novel organic materials with tailored electronic and photophysical properties is therefore a continuous area of research.

Derivatives of pyrimidine-5-carbonitrile have been investigated as emitters in OLEDs, demonstrating the potential of this scaffold in achieving efficient electroluminescence. researchgate.netresearchgate.netfrontiersin.org The emission color and efficiency of these devices can be tuned by modifying the donor units attached to the pyrimidine acceptor core. Although specific performance data for OLEDs incorporating this compound is not available, the general success of related pyrimidine-dicarbonitrile cored emitters in achieving high external quantum efficiencies in red and other colored OLEDs highlights the promise of this class of materials. researchgate.net

In Vitro Biological Activity and Structure-Activity Relationship (SAR) Studies (Excluding Clinical Interpretation)

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including many approved drugs. The introduction of nitrile and methyl groups, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. While specific biological activity and SAR studies for this compound are limited in the public domain, research on structurally related pyrimidine-5-carbonitrile derivatives provides insights into the potential biological applications of this compound class.

Numerous studies have reported the in vitro anticancer activity of various pyrimidine-5-carbonitrile derivatives against a range of human cancer cell lines. nih.govnih.gov For instance, certain derivatives have shown potent inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), which is implicated in inflammation and carcinogenesis. nih.gov

Structure-activity relationship studies on these related compounds have revealed that the nature and position of substituents on the pyrimidine ring play a crucial role in determining their biological activity. For example, the introduction of different aryl or heterocyclic moieties at various positions of the pyrimidine core has been shown to modulate the antiproliferative potency and selectivity. nih.govnih.gov These findings suggest that this compound could serve as a valuable starting point for the development of novel biologically active molecules, with its dinitrile and methyl groups offering sites for chemical modification to optimize interactions with biological targets.

Enzyme Inhibition Profiling (e.g., Dihydrofolate Reductase)

The pyrimidine-5-carbonitrile scaffold is a core component in the design of various enzyme inhibitors. mdpi.com Derivatives of this structure have been investigated for their potential to inhibit key enzymes involved in cellular processes, a critical aspect of developing new therapeutic agents. mdpi.com One of the primary enzymes targeted by pyrimidine-based drugs is Dihydrofolate Reductase (DHFR). mdpi.com DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.govmdpi.com This process is essential for the synthesis of nucleic acids and amino acids, and its inhibition can halt cell proliferation, making it a key target in cancer and antimicrobial therapies. nih.govmdpi.comwikipedia.org

The chemotherapeutic efficacy of many pyrimidine-based drugs is attributed to their inhibitory action on enzymes vital for the biosynthesis of nucleic acids, such as DHFR. mdpi.com Research into 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives has highlighted their potential as DHFR inhibitors. mdpi.comnih.gov Although the core scaffold in these studies is a dihydropyrimidine, the underlying pyrimidine-5-carbonitrile structure is fundamental to its activity. These compounds are designed as structural analogues of the natural substrate, dihydrofolate, allowing them to bind to the active site of the DHFR enzyme and block its function. wikipedia.org

The inhibitory potential of these compounds is often evaluated through in vitro assays that measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For instance, various novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, with their mechanism of action often linked to the inhibition of enzymes like DHFR, among others. nih.govrsc.orgrsc.org The data below, gathered from studies on related pyrimidine-5-carbonitrile derivatives, illustrates the range of inhibitory activities that can be achieved by modifying the core structure.

Table 1: Inhibitory Activity of Selected Pyrimidine-5-Carbonitrile Derivatives against Various Enzymes

| Compound Derivative | Target Enzyme | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 11e | VEGFR-2 | 1.14 | HCT-116 | rsc.org |

| Compound 4e | EGFRWT | - | Colo 205 | rsc.org |

| Compound 4f | EGFRWT | - | Colo 205 | rsc.org |

| Compound 17p | PI3Kα | 0.0318 | - | researchgate.netfrontiersin.org |

| BKM-120 (Control) | PI3Kα | 0.0446 | - | researchgate.netfrontiersin.org |

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govyoutube.com This method is instrumental in understanding the molecular basis of enzyme inhibition by compounds such as this compound and its derivatives. nih.gov It provides valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govnih.gov

In the context of pyrimidine-5-carbonitrile derivatives, molecular docking simulations have been performed to assess their inhibitory potential against various enzymes, including Dihydrofolate Reductase (DHFR). mdpi.comnih.gov These studies aim to elucidate how the ligand fits into the enzyme's binding pocket and to identify the key amino acid residues involved in the interaction. mdpi.com For example, docking studies on 2,4-disubstituted dihydropyrimidine-5-carbonitriles against human DHFR have been conducted to rationalize their potential inhibitory activity. mdpi.comnih.gov

The general process of a molecular docking study involves:

Preparation of the Protein and Ligand Structures: Obtaining the 3D structures of the target enzyme (e.g., from the Protein Data Bank) and the ligand (e.g., this compound derivative). youtube.com

Docking Simulation: Using specialized software to explore various possible binding poses of the ligand within the protein's active site. youtube.com The software calculates a "docking score" or binding energy for each pose, which estimates the binding affinity. nih.gov

Analysis of Binding Modes: The best-scoring poses are analyzed to understand the specific molecular interactions. This includes identifying hydrogen bonds, hydrophobic contacts, and other interactions with amino acid residues in the active site. nih.govnih.gov

Docking studies have revealed that the pyrimidine core of these inhibitors often forms crucial hydrogen bonds with key residues in the active site of the target enzyme. For instance, in studies of pyrimidine-carbonitrile derivatives as dual inhibitors of BRD4, the compounds showed similar interactions to the known inhibitor Volasertib. ekb.eg Similarly, docking of derivatives into the active sites of EGFRWT/COX-2 and VEGFR-2 showed binding modes comparable to standard inhibitors like erlotinib (B232) and sorafenib, respectively. rsc.orgrsc.org These computational predictions help in understanding the structure-activity relationship (SAR) and guide the rational design of more potent and selective inhibitors. frontiersin.org

Table 2: Representative Molecular Docking Results for Pyrimidine-5-Carbonitrile Derivatives

| Compound Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| Compound 1 | BRD4 | - | Similar to Volasertib | ekb.eg |

| Compound 11e | VEGFR-2 (1YWN) | - | Similar to Sorafenib | rsc.org |

| Compound 4e | EGFRWT / COX-2 | - | Similar to Erlotinib / Celecoxib | rsc.org |

| Compound 36 | iNOS | - | Binds to active site | nih.gov |

Note: This table summarizes findings from molecular docking studies on various pyrimidine-5-carbonitrile and related dicarbonitrile derivatives to illustrate the application of this technique.

Future Research Directions and Emerging Trends in 5 Methylpyrimidine 2,4 Dicarbonitrile Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. rasayanjournal.co.inbenthamdirect.com This paradigm shift is driven by the need to minimize environmental impact, reduce waste, and enhance safety. nih.gov For the synthesis of 5-Methylpyrimidine-2,4-dicarbonitrile and its derivatives, future research will likely focus on several key areas of green chemistry.

Furthermore, the exploration of alternative energy sources such as microwave irradiation and ultrasound is expected to play a crucial role. nih.govijper.org These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. ijper.org The development of solvent-free or solid-state reactions, including mechanochemical methods like ball milling, also represents a key trend in the green synthesis of heterocyclic compounds. rasayanjournal.co.in

The use of heterogeneous catalysts and biocatalysts is another important avenue. benthamdirect.com Solid-supported catalysts can be easily recovered and reused, minimizing waste and reducing the cost of the synthetic process. Enzymes, on the other hand, offer high selectivity and operate under mild reaction conditions, presenting an environmentally friendly alternative to traditional chemical catalysts.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Reduced reaction steps, lower waste generation, increased efficiency. |

| Microwave/Ultrasound | Faster reaction times, higher yields, energy efficiency. |

| Solvent-free Conditions | Minimized use of hazardous solvents, simplified purification. |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste streams. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. |

Exploration of Novel Reactivity and Unconventional Transformations

The dicarbonitrile functionality in this compound imparts unique reactivity that is ripe for exploration. Future research will likely delve into novel transformations that go beyond the established chemistry of pyrimidines. The nitrile groups can serve as versatile synthetic handles for a variety of chemical modifications, including cycloadditions, multicomponent reactions, and the formation of fused heterocyclic systems. growingscience.com

One area of interest is the investigation of unconventional reaction media , such as ionic liquids or deep eutectic solvents. These solvents can offer unique reactivity and selectivity profiles compared to traditional organic solvents and are often considered more environmentally friendly.

Furthermore, the exploration of photoredox catalysis and electrochemistry could unlock new reaction pathways for this compound. These methods allow for the generation of highly reactive intermediates under mild conditions, enabling transformations that are difficult to achieve through conventional thermal methods.

Research into the derivatization of the pyrimidine (B1678525) core will also continue to be a focal point. The introduction of various functional groups at different positions on the pyrimidine ring can lead to the generation of libraries of novel compounds with diverse chemical and physical properties, which can then be screened for a wide range of applications.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. Future research will increasingly rely on advanced spectroscopic techniques for the real-time, in-situ monitoring of chemical reactions involving this compound.

Techniques such as in-situ NMR spectroscopy , ReactIR (in-situ Fourier Transform Infrared Spectroscopy) , and Raman spectroscopy can provide valuable insights into the formation of intermediates, the kinetics of a reaction, and the influence of various reaction parameters. This real-time data is invaluable for optimizing reaction conditions to maximize yield and minimize byproduct formation.

Mass spectrometry techniques, particularly those coupled with rapid sampling methods, will also play a key role in identifying transient intermediates and elucidating complex reaction pathways. bas.bg Furthermore, the combination of experimental spectroscopic data with computational modeling , such as Density Functional Theory (DFT) calculations, can provide a comprehensive picture of the reaction mechanism at the molecular level. bas.bg These computational studies can help to predict the feasibility of proposed reaction pathways and guide the design of new experiments. nih.gov

| Spectroscopic Technique | Information Gained |

| In-situ NMR | Structural information on reactants, intermediates, and products in real-time. |

| ReactIR (FTIR) | Monitoring of functional group transformations during a reaction. |

| Raman Spectroscopy | Complementary vibrational information, suitable for in-situ monitoring. |

| Mass Spectrometry | Identification of reaction intermediates and products. |

| Computational Modeling (DFT) | Prediction of reaction pathways and transition state energies. |

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of molecular design and drug discovery. nih.govarxiv.org For this compound, these computational tools can be employed in several ways.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of novel derivatives of this compound. nih.gov By training ML algorithms on existing datasets of pyrimidine compounds, it is possible to build predictive models that can rapidly screen virtual libraries of new molecules, identifying promising candidates for synthesis and experimental testing. researchgate.net

Generative models , a class of AI algorithms, can be used to design entirely new molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose novel pyrimidine-based structures that are optimized for a specific biological target or material application.

Furthermore, ML can be used to predict reaction outcomes and optimize synthetic routes . By analyzing vast amounts of reaction data, ML models can predict the most efficient and sustainable synthetic pathways for a given target molecule, including this compound and its derivatives.

Expanding Applications in Advanced Functional Materials and Supramolecular Chemistry

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced functional materials . The presence of multiple nitrogen atoms and nitrile groups provides opportunities for coordination with metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers . These materials have potential applications in gas storage, catalysis, and sensing.

The pyrimidine core, with its aromatic nature and hydrogen bonding capabilities, is also well-suited for applications in supramolecular chemistry . The self-assembly of this compound and its derivatives through non-covalent interactions, such as hydrogen bonding and π-π stacking, could lead to the formation of well-defined supramolecular architectures with interesting photophysical or electronic properties. researchgate.net

Furthermore, the incorporation of the this compound moiety into larger organic molecules could lead to the development of organic electronic materials , such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nature of the dinitrile groups can be used to tune the electronic properties of these materials.

Q & A

Q. What are the established synthetic routes for 5-methylpyrimidine-2,4-dicarbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of pyrimidinecarbonitriles typically involves multicomponent reactions under thermal aqueous conditions. For example, derivatives like 4-amino-6-(4-methylphenyl)-5-pyrimidinecarbonitrile are synthesized via cyclocondensation of aldehydes, malononitrile, and thiourea analogs in water at 80–100°C . Key factors include:

- Temperature : Elevated temperatures (80–100°C) promote cyclization but may degrade thermally sensitive substituents.

- Solvent : Aqueous systems reduce byproducts but require precise pH control.

- Catalysts : Amines or KF/alumina improve reaction efficiency .

Yields range from 70–90%, with purity confirmed by HPLC (>95%) and elemental analysis.

Q. How can spectroscopic techniques (NMR, IR, MS) verify the structural integrity of this compound derivatives?

- Methodological Answer :

- NMR : The presence of C≡N groups is confirmed by δC ~116–118 ppm in NMR, while aromatic protons appear at δH 7.2–8.4 ppm in NMR. For example, 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile shows distinct NH signals at δH 7.18 ppm .

- IR : Strong absorption bands at ~2212 cm confirm nitrile groups, and NH stretches appear at 3329–3478 cm .

- MS : Molecular ion peaks (e.g., m/z 306 for 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile) align with calculated molecular weights .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the functionalization of this compound?

- Methodological Answer : Regioselectivity in electrophilic substitution is governed by electron-deficient positions (C5 and C6) due to the electron-withdrawing nitrile groups. Computational studies (DFT) suggest that:

- C5 is more reactive toward nucleophilic attack due to lower LUMO energy.

- Steric effects : Bulky substituents at C6 hinder reactivity at adjacent positions .

Experimental validation includes competitive reactions with halogenating agents (e.g., POCl), where C5 chlorination predominates .

Q. How do structural modifications (e.g., aryl substituents) impact the biological activity of this compound analogs?

- Methodological Answer :

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced activity against E. coli (MIC = 8 µg/mL) compared to methyl or methoxy analogs (MIC > 32 µg/mL) .

- Enzyme Inhibition : Thiophene-substituted analogs show IC = 0.5 µM against kinase enzymes due to improved hydrophobic interactions .

Structure-activity relationships (SAR) are validated via molecular docking and kinetic assays .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent-dependent crystallization. For example:

- Polymorphism : 4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile exhibits mp = 235–238°C in ethanol vs. 240°C (dec.) in DMF .

- Crystallization Solvents : Ethanol yields larger, purer crystals than DMF, affecting NMR splitting patterns .

Standardized protocols (IUPAC guidelines) for solvent selection and drying conditions are critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.